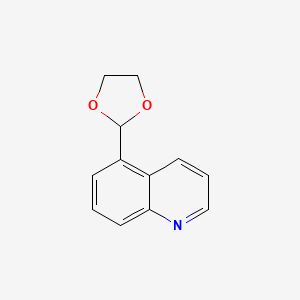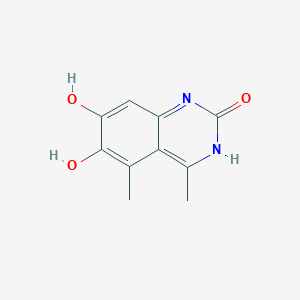
2-Amino-4-oxo-4H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-oxo-4H-chromene-3-carboxylic acid is a heterocyclic compound that belongs to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-oxo-4H-chromene-3-carboxylic acid typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction can be carried out under solvent-free conditions at elevated temperatures . Another method involves the use of chromone carboxylic acids activated with organophosphoric or phosphonium salts as coupling reagents .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as using environmentally friendly solvents and catalysts. For instance, the use of nanocatalysts like MNPs@Cu has been reported to promote the one-pot synthesis of 2-amino-4H-chromene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted chromenes, which can exhibit different biological activities .
Applications De Recherche Scientifique
2-Amino-4-oxo-4H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Medicine: It is being explored for its antimicrobial, antituberculosis, and antidiabetic properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure but differ in their functional groups.
Coumarins: Another class of compounds with a benzopyran ring, known for their anticoagulant properties.
Uniqueness: 2-Amino-4-oxo-4H-chromene-3-carboxylic acid stands out due to its diverse pharmacological activities and its potential as a versatile scaffold for drug development. Its unique combination of functional groups allows for a wide range of chemical modifications, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
773870-06-7 |
|---|---|
Formule moléculaire |
C10H7NO4 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-amino-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c11-9-7(10(13)14)8(12)5-3-1-2-4-6(5)15-9/h1-4H,11H2,(H,13,14) |
Clé InChI |
HOVKDMWOXAPRSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


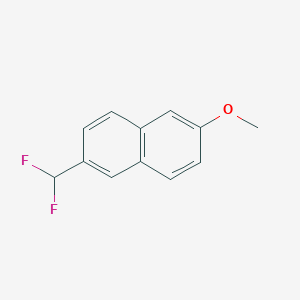
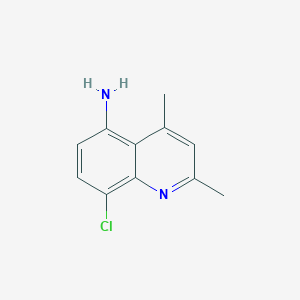
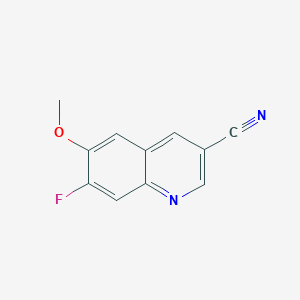

![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)

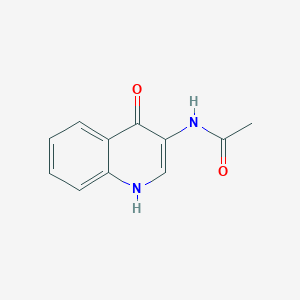
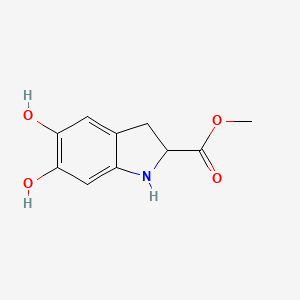
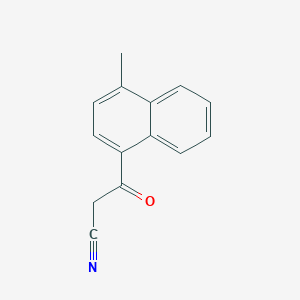
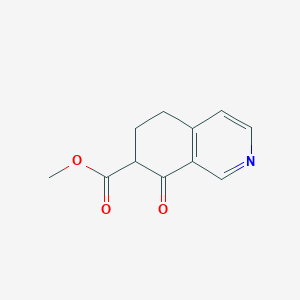

![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
